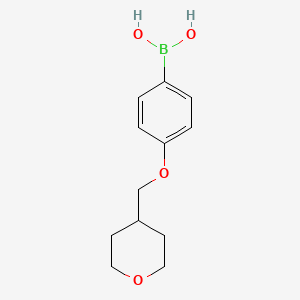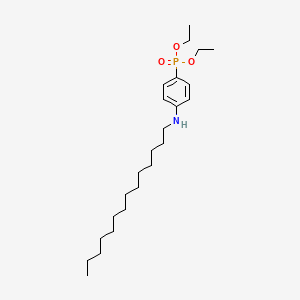
Diethyl-(4-(Tetradecylamino)phenyl)phosphonat
Übersicht
Beschreibung
Diethyl (4-(tetradecylamino)phenyl)phosphonate is a useful research compound. Its molecular formula is C24H44NO3P and its molecular weight is 425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (4-(tetradecylamino)phenyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (4-(tetradecylamino)phenyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Diethylbenzylphosphonate: , die eine ähnliche Phosphonatgruppe wie die fragliche Verbindung aufweisen, wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Diese Verbindungen haben eine hohe Selektivität und Aktivität gegen bestimmte Stämme von Escherichia coli gezeigt. Das Vorhandensein der Phosphonatgruppe in diesen Molekülen ist entscheidend für ihre Aktivität, was darauf hindeutet, dass „Diethyl-(4-(Tetradecylamino)phenyl)phosphonat“ auch auf seine antimikrobiellen Eigenschaften untersucht werden könnte .
Organische Synthese
Die Phosphonatgruppe ist eine wichtige funktionelle Gruppe in der organischen Chemie, die häufig bei der Synthese komplexer Moleküle verwendet wird. “this compound” könnte als Zwischenprodukt bei der Synthese biologisch aktiver Moleküle oder als Reagenz bei der Entwicklung neuer Synthesewege dienen .
Korrosionsschutz
Phosphonate und Phosphonsäuren wurden auf ihre Wirksamkeit als Korrosionsschutzmittel untersucht. Diese Anwendung ist besonders relevant in industriellen Umgebungen, in denen der Metallerhalt entscheidend ist. Die Verbindung könnte synthetisiert und auf ihre Fähigkeit getestet werden, Korrosion in verschiedenen Umgebungen zu verhindern .
Antivirale Therapeutika
Phosphonatderivate wurden als potente antivirale Mittel identifiziert. Sie spielen eine bedeutende Rolle bei der Behandlung von DNA-Virus- und Retroviren-Infektionen. Aufgrund der strukturellen Ähnlichkeit könnte „this compound“ auf seine Wirksamkeit gegen Viren wie Hepatitis C und Influenza A untersucht werden .
ZNS-Therapeutika
Einige Phosphonatderivate sind bekanntlich als Therapeutika für das zentrale Nervensystem (ZNS) wirksam. Sie fungieren als Agonisten für Neurotransmitterrezeptoren, die zur Behandlung von Erkrankungen wie Schizophrenie und Parkinson-Krankheit angegriffen werden können. Das Potenzial der Verbindung in diesem Bereich könnte ein vielversprechender Forschungsbereich sein .
Behandlungen der Knochendichte
Phosphonate sind auch für ihre Rolle bei der Erhöhung der Knochenmineraldichte bekannt, was sie bei der Behandlung von Krankheiten wie Osteoporose wertvoll macht. “this compound” könnte modifiziert und auf seine Fähigkeit getestet werden, die Knochengesundheit zu verbessern .
Eigenschaften
IUPAC Name |
4-diethoxyphosphoryl-N-tetradecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVBVGHNDNUNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743490 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103672-42-9 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



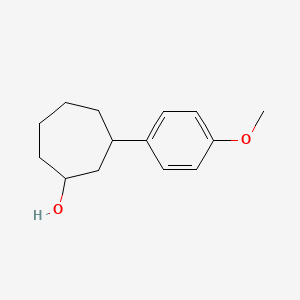
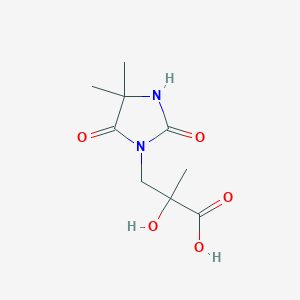
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
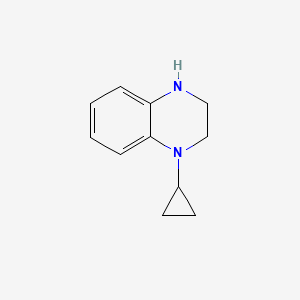
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
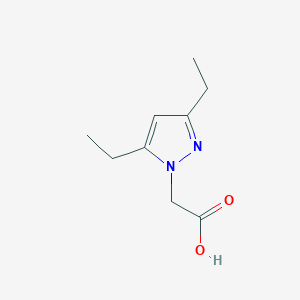

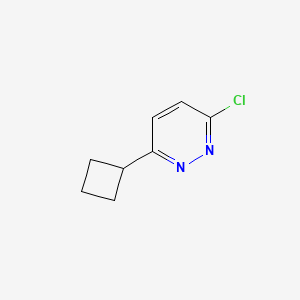


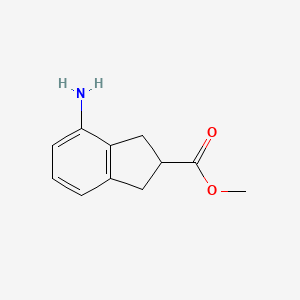
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
